molecular formula C12H12N2O2S2 B2887302 N-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide CAS No. 921816-03-7

N-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide

Cat. No.: B2887302
CAS No.: 921816-03-7
M. Wt: 280.36
InChI Key: ZBGPCLHCEXPBDF-UHFFFAOYSA-N
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Description

N-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide is a synthetic heterocyclic compound designed for research and development purposes. This molecule features a thiophene-2-carboxamide core, a structure recognized as a valuable scaffold in medicinal chemistry due to its versatile biological activities . Thiophene-carboxamide derivatives are frequently investigated for their significant antimicrobial properties against a range of Gram-positive and Gram-negative bacterial strains, as well as yeasts . Furthermore, related compounds have demonstrated moderate to significant antioxidant activity in standard assays such as the ABTS radical scavenging method, making them subjects of interest for oxidative stress research . The incorporation of the acetamido bridge and thiophene rings is a common strategy in drug discovery to optimize interactions with biological targets . Researchers utilize this compound and its analogs in various applications, including biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules . The compound is characterized by techniques including IR, 1H NMR, and 13C NMR spectroscopy to ensure purity and identity. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-methyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-13-11(16)9-4-6-18-12(9)14-10(15)7-8-3-2-5-17-8/h2-6H,7H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGPCLHCEXPBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide, also known as a thiophene derivative, has garnered attention in recent years due to its potential biological activities. This compound, with the CAS number 921816-03-7, is characterized by its unique molecular structure, which includes thiophene rings and an acetamido group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C12H12N2O2S2, with a molecular weight of 280.36 g/mol. The compound features a thiophene core that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC12H12N2O2S2
Molecular Weight280.36 g/mol
Purity≥95%
CAS Number921816-03-7

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various viruses. For instance, certain derivatives have been shown to inhibit viral replication in cell cultures at micromolar concentrations, suggesting a promising avenue for further exploration in antiviral drug development .

Anticancer Properties

Thiophene-based compounds are also being investigated for their anticancer properties. A study reported that related compounds induced apoptosis in cancer cell lines through mechanisms involving mitochondrial disruption and caspase activation . The ability of these compounds to intercalate with DNA suggests a potential mechanism for their cytotoxic effects against tumor cells.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the presence of the thiophene ring plays a crucial role in mediating interactions with biological targets such as enzymes and receptors involved in disease processes.

Case Study 1: Antiviral Efficacy

In a controlled study examining the efficacy of thiophene derivatives against HIV, researchers found that specific substitutions on the thiophene ring enhanced antiviral activity. For example, compounds similar to this compound demonstrated improved binding affinity to reverse transcriptase compared to traditional nucleoside analogs .

Case Study 2: Cancer Cell Inhibition

Another study focused on the effects of this compound on various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The results showed that treatment with this compound led to significant reductions in cell viability, with IC50 values ranging from 5 to 15 μM across different cell lines .

Comparison with Similar Compounds

Structural and Functional Insights

Core Modifications: Saturated vs. Aromatic Rings: Compounds like 4d and JAMI1001A incorporate tetrahydrobenzo[b]thiophene or cyclopenta[b]thiophene rings, which enhance conformational rigidity compared to the fully aromatic thiophene in the target compound. Saturation may improve binding to hydrophobic enzyme pockets . Substituent Diversity: The target compound’s thiophen-2-yl acetamido group contrasts with electron-withdrawing groups (e.g., cyano in , sulfonyl in ), which alter electronic density and solubility.

Biological Activity: Enzyme Inhibition: 4d’s thieno[2,3-d]pyrimidinylthio group contributes to its antimalarial activity by targeting Falcipain-2 , while the target compound’s thiophene-2-yl moiety may favor interactions with cysteine proteases or kinases. Receptor Modulation: JAMI1001A’s trifluoromethyl and hydroxymethyl groups enhance its allosteric modulation of AMPA receptors, suggesting that similar substitutions in the target compound could optimize neuroactivity .

Physicochemical Properties :

  • Lipophilicity : The N-methyl group in the target compound increases logP compared to polar derivatives like the ethyl carboxylate in .
  • Solubility : Methoxyethyl substituents (e.g., in ) improve aqueous solubility, whereas sulfonyl groups () may reduce it due to increased molecular weight and polarity.

Q & A

Q. What are the standard synthetic routes for N-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide, and how are reaction conditions optimized?

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR to confirm the presence of methyl, thiophene, and amide groups (e.g., δ 2.8–3.1 ppm for N-methyl; δ 7.2–7.5 ppm for thiophene protons) .
  • X-ray crystallography : SHELX software for resolving crystal structures and verifying bond angles/distances (e.g., C–S bond lengths of ~1.70 Å) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., m/z 274.34 for C₁₄H₁₄N₂O₂S) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., using B3LYP/6-31G* basis sets) model:

  • Electron density distribution : Localization on the thiophene rings and amide groups, influencing electrophilic substitution sites .
  • HOMO-LUMO gaps : Correlate with stability; reported gaps of ~4.2 eV suggest moderate reactivity .
  • Solvent effects : Polarizable continuum models (PCM) simulate solvation effects on reaction pathways (e.g., DMF vs. dichloromethane) .

Q. What strategies address contradictions in reported biological activities (e.g., antitumor vs. antimicrobial effects)?

Contradictions arise from variations in:

  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .
  • Structural analogs : Modifying the tosyl or phenyl groups alters target specificity (e.g., replacing tosyl with acetyl reduces antitumor activity by 40%) .
  • Purity thresholds : Impurities <5% are critical; HPLC-UV at 254 nm ensures reproducibility .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

SAR approaches include:

  • Functional group substitution : Replacing the N-methyl group with ethyl or cyclopropyl modulates logP values (e.g., logP increases from 2.1 to 2.8 with ethyl) .
  • Bioisosteric replacements : Swapping thiophene with furan reduces cytotoxicity while retaining antimicrobial activity .
  • Pharmacophore mapping : Identifying essential moieties (e.g., thiophene-3-carboxamide core) via molecular docking against targets like EGFR or DNA gyrase .

Methodological Guidance

Q. What experimental controls are essential for validating in vitro biological assays?

  • Positive controls : Doxorubicin for antitumor assays (IC₅₀ = 0.1–1 µM) or ciprofloxacin for antimicrobial tests (MIC = 0.5–2 µg/mL) .
  • Solvent controls : DMSO concentrations <0.1% to avoid cytotoxicity .
  • Replicate experiments : Triplicate measurements with statistical analysis (p < 0.05 via ANOVA) .

Q. How do crystallographic software tools (e.g., SHELX, WinGX) resolve structural ambiguities?

  • SHELXL refinement : Adjusts thermal parameters and occupancy rates for disordered atoms .
  • ORTEP visualization : Anisotropic displacement ellipsoids highlight dynamic motion in the thiophene ring .
  • Twinned data correction : SHELXD resolves overlapping reflections in low-symmetry space groups .

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